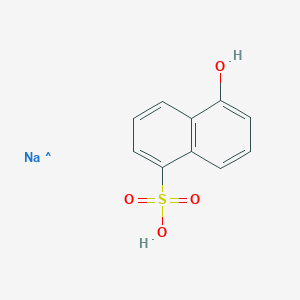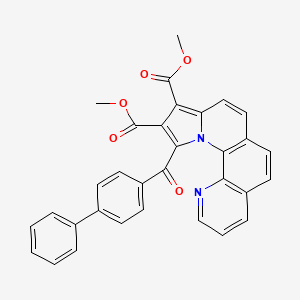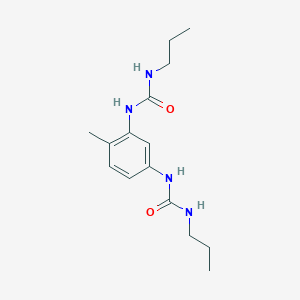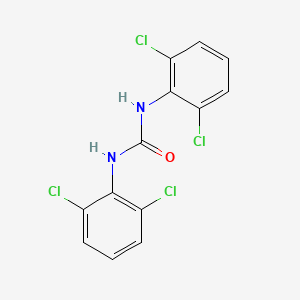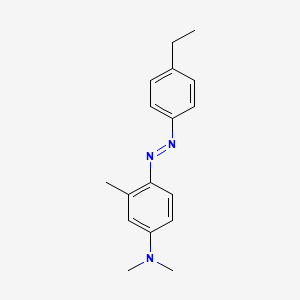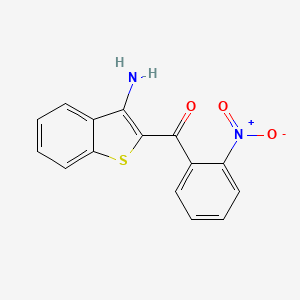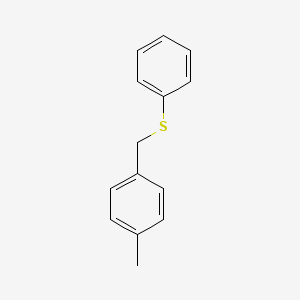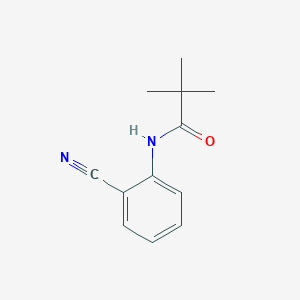
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The hydrobromide salt form enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide typically involves the reaction of pyridine with a suitable alkylating agent, followed by the addition of hydrobromic acid to form the hydrobromide salt. One common synthetic route is as follows:
Alkylation of Pyridine: Pyridine is reacted with 1-bromo-2-propanone under basic conditions to form 1-(2-oxopropyl)pyridinium bromide.
Formation of Hydrobromide Salt: The resulting pyridinium bromide is treated with hydrobromic acid to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, where nucleophiles such as amines or thiols replace the bromide ion, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridinium compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can form electrostatic interactions with negatively charged amino acid residues in proteins, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide can be compared with other pyridinium salts and related compounds, such as:
1-(Pyridin-2-yl)propan-1-one: Similar in structure but lacks the positively charged nitrogen atom, resulting in different chemical properties and reactivity.
2-Acetylpyridine: Contains an acetyl group instead of the propan-2-one moiety, leading to variations in its chemical behavior and applications.
1-(Pyridin-2-yl)propan-2-one:
The uniqueness of this compound lies in its combination of a positively charged pyridinium ring and a carbonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11BrNO+ |
|---|---|
Peso molecular |
217.08 g/mol |
Nombre IUPAC |
1-pyridin-1-ium-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
Clave InChI |
RBFIDROZWYVUGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C[N+]1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


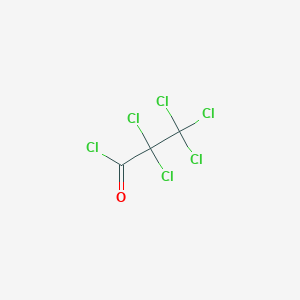
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
